N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-3-8-22-11-13(17(21-22)24-9-4-2)16(23)20-10-12-14(18)6-5-7-15(12)19/h5-7,11H,3-4,8-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSWSROZYWVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a difluorobenzyl group and a propoxy side chain. Its molecular formula is , and it exhibits distinct physicochemical properties that contribute to its biological activity.
Research indicates that pyrazole derivatives often act on various biological targets, including:
- Enzyme Inhibition : Many pyrazoles inhibit specific enzymes such as cyclooxygenases (COX) and kinases, which are critical in inflammatory processes.
- Antitumor Activity : Compounds in this class have shown potential in inducing apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 | 49.85 | Induction of apoptosis |
| B | MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| C | NCI-H460 | 0.39 | Autophagy induction |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural similarities with other active pyrazole compounds .
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 has been documented:
| Compound | Cytokine Inhibition (%) at 10 µM |
|---|---|
| D | TNF-α: 85% |
| E | IL-6: 93% |
Such activities are comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies
- Antitumor Effects : A study involving the synthesis of various pyrazole derivatives found that certain compounds led to significant tumor regression in animal models. The mechanism involved the modulation of apoptotic pathways, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
- Inflammation Models : In vivo studies demonstrated that the compound reduced edema in carrageenan-induced inflammation models, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrazole and pyrazoline derivatives, focusing on substituent effects, solubility, and bioactivity. Below is a detailed analysis:
Substituent Effects on Aromatic Rings
- Target Compound: The 2,6-difluorobenzyl group introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity in biological targets (e.g., enzymes or receptors) compared to monosubstituted fluorophenyl analogs.
- Analog 1 (from ): 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The dihydro-pyrazoline core (partially saturated) may confer conformational flexibility absent in the fully aromatic pyrazole core of the target compound.
Alkyl and Alkoxy Chain Modifications
- Target Compound : The 3-propoxy and 1-propyl chains increase lipophilicity (predicted logP ~4.2), which may improve membrane permeability but reduce aqueous solubility.
- Analog 3 (from ): 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The 4-chlorophenyl substituent introduces a stronger electron-withdrawing effect than fluorine, possibly affecting electronic interactions in binding pockets.
Functional Group Variations
- Target Compound : The carboxamide group at position 4 enables hydrogen bonding, a feature critical for target engagement in many pharmaceuticals.
- Analog 4 (from ) : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one .
- The propan-1-one group lacks hydrogen-bond-donating capacity, which may reduce affinity for polar targets compared to the carboxamide.
Data Table: Structural and Predicted Properties
Research Findings and Implications
- Synthetic Feasibility: The target compound’s 2,6-difluorobenzyl group may pose challenges in regioselective synthesis compared to monosubstituted analogs, requiring optimized coupling conditions .
- Bioactivity Hypotheses : The combination of fluorine atoms and carboxamide may enhance selectivity for fluorophore-binding domains in enzymes, as seen in kinase inhibitors like crizotinib (a pyrazole-based drug).
- Metabolic Stability : The propyl and propoxy chains could reduce oxidative metabolism compared to shorter alkyl chains in analogs, though this requires empirical validation.
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole ring is typically assembled via reaction between a 1,3-dielectrophilic precursor (e.g., β-keto ester) and hydrazine. For the target compound, ethyl 3-propoxy-4-ketohexanoate serves as the dielectrophilic component, reacting with propylhydrazine to yield 1-propyl-3-propoxy-1H-pyrazole-4-carboxylate ():
$$
\text{CH}3\text{CH}2\text{COO(CH}2\text{)}2\text{OCH}2\text{CH}2\text{CH}3 + \text{CH}3\text{CH}2\text{CH}2\text{NHNH}2 \rightarrow \text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylate} + \text{H}2\text{O}
$$
- Solvent: Dimethylformamide (DMF) or ethanol
- Temperature: 50–80°C
- Catalysis: No catalyst required; reaction proceeds via thermal activation.
- Yield: 68–75% after recrystallization (ethanol/water).
Regioselectivity Control
Regiochemical outcomes depend on the steric and electronic nature of substituents. The propyl group at position 1 directs hydrazine attack to position 5, but subsequent tautomerization and O-propylation at position 3 ensure correct substitution ().
Functionalization: Introducing Propoxy and Propyl Groups
O-Propylation at Position 3
Method A : Alkylation of 3-hydroxypyrazole intermediate ():
- Substrate : 1-propyl-3-hydroxy-1H-pyrazole-4-carboxylate
- Reagent : Propyl bromide or iodide
- Base : Potassium carbonate (K$$2$$CO$$3$$)
- Solvent : Acetonitrile or DMF
- Temperature : 80–100°C, 12–24 hours
- Yield : 82%
Method B : Mitsunobu reaction ():
- Reagents : Triphenylphosphine (PPh$$_3$$), Diethyl azodicarboxylate (DEAD)
- Alcohol : Propanol
- Solvent : Tetrahydrofuran (THF)
- Yield : 89%
N-Propylation at Position 1
Introducing the propyl group early in the synthesis (e.g., using propylhydrazine in cyclocondensation) avoids competing reactions at later stages. Alternatives include alkylation of a pre-formed pyrazole with propyl halides, though this risks over-alkylation ().
Carboxamide Formation: Amidation of Pyrazole-4-Carboxylate
Lewis Acid-Catalyzed Direct Aminolysis ()
Reacting the pyrazole-4-carboxylate ester with 2,6-difluorobenzylamine in the presence of a Lewis acid (e.g., AlCl$$_3$$) enables direct amide bond formation:
$$
\text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylate} + \text{2,6-difluorobenzylamine} \xrightarrow{\text{AlCl}_3} \text{N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide} + \text{ROH}
$$
Optimized conditions :
Two-Step Activation via Acid Chloride ()
For substrates sensitive to Lewis acids, the ester is hydrolyzed to the carboxylic acid, followed by conversion to the acid chloride (SOCl$$_2$$ or oxalyl chloride) and reaction with 2,6-difluorobenzylamine:
$$
\text{1-propyl-3-propoxy-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{acid chloride} \xrightarrow{\text{2,6-difluorobenzylamine}} \text{target compound}
$$
Conditions :
- Chlorination : Reflux in SOCl$$_2$$ (2 hours)
- Amidation : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature
- Yield : 70–78%
Comparative Analysis of Methodologies
Purification and Characterization
Chromatography
- Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7)
- Reverse-phase C18 : Eluent = acetonitrile/water (gradient 50–90%)
Crystallization
Recrystallization from ethanol/water (4:1) affords needle-like crystals with >99% purity ().
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (t, J = 8.2 Hz, 1H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.55 (s, 2H, NCH$$2$$), 4.10 (q, 2H, OCH$$2$$), 3.95 (t, 2H, NCH$$2$$), 1.80–1.40 (m, 6H, CH$$2$$), 0.95 (t, 6H, CH$$3$$).
- HRMS : [M+H]$$^+$$ calcd. for C$${18}$$H$${22}$$F$$2$$N$$3$$O$$_2$$: 366.1689; found: 366.1685.
Industrial-Scale Considerations
Patents (,) highlight cost-saving measures:
- Solvent recycling : Toluene and DMF are recovered via distillation.
- Catalyst reuse : AlCl$$_3$$ is filtered and reactivated.
- Continuous flow systems : For cyclocondensation and amidation steps, reducing batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
